molecular formula C7H6Br2O2S B15252069 Methyl 4-bromo-5-(bromomethyl)thiophene-2-carboxylate

Methyl 4-bromo-5-(bromomethyl)thiophene-2-carboxylate

Cat. No.: B15252069
M. Wt: 314.00 g/mol
InChI Key: YFPIJFVKZQGCOP-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-(bromomethyl)thiophene-2-carboxylate is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of bromine atoms at the 4 and 5 positions, a bromomethyl group at the 5 position, and a carboxylate ester group at the 2 position. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-5-(bromomethyl)thiophene-2-carboxylate typically involves the bromination of thiophene derivatives. One common method is the bromination of methyl thiophene-2-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the regioselectivity of the bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is carefully monitored, and the product is purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-(bromomethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents.

    Coupling Reactions: Palladium catalysts, boronic acids, or alkenes in the presence of bases like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 4-bromo-5-(bromomethyl)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-(bromomethyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and the thiophene ring play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-3-hydroxythiophene-2-carboxylate
  • 2-(Bromomethyl)thiophene
  • 5-Bromo-2-thiophenecarboxaldehyde

Uniqueness

Methyl 4-bromo-5-(bromomethyl)thiophene-2-carboxylate is unique due to the presence of both bromine atoms and the bromomethyl group, which provide distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .

Properties

Molecular Formula

C7H6Br2O2S

Molecular Weight

314.00 g/mol

IUPAC Name

methyl 4-bromo-5-(bromomethyl)thiophene-2-carboxylate

InChI

InChI=1S/C7H6Br2O2S/c1-11-7(10)5-2-4(9)6(3-8)12-5/h2H,3H2,1H3

InChI Key

YFPIJFVKZQGCOP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(S1)CBr)Br

Origin of Product

United States

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